N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenoxyacetyl group, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of phenoxyacetic acid with ethylenediamine to form N-(2-aminoethyl)phenoxyacetamide. This intermediate is then reacted with thiophene-2-carboxylic acid hydrazide to form the desired oxadiazole compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: It can be used in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The thiophene and oxadiazole rings play a crucial role in binding to the active sites of these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2-phenoxyethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
- N-(2-phenoxyacetyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
- N-(2-phenoxyacetyl)aminoethyl-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
Uniqueness
N-{2-[(phenoxyacetyl)amino]ethyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyacetyl group enhances its solubility and bioavailability, while the thiophene and oxadiazole rings contribute to its stability and reactivity .
Properties
Molecular Formula |
C17H16N4O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[2-[(2-phenoxyacetyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c22-14(11-24-12-5-2-1-3-6-12)18-8-9-19-16(23)17-20-15(21-25-17)13-7-4-10-26-13/h1-7,10H,8-9,11H2,(H,18,22)(H,19,23) |
InChI Key |
FNCZQFSHZCMTKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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